Cas no 26944-48-9 (Glibornuride)

Glibornuride 化学的及び物理的性質
名前と識別子
-
- Glibornuride
- L-2-AMINO-3-ETHYLPENTANOIC ACID
- 1-((1R)-2-endo-Hydroxy-3-endo-bornyl)-3-(p-tolylsulfonyl)urea
- 1-((1R)-2endo-hydroxy-bornan-3endo-yl)-3-(toluene-4-sulfonyl)-urea
- 1-(p-Tolylsulfonyl)-3-(2-endo-hydroxy-3-endo-D-bornyl)harnstoff
- 1-(p-Tolylsulfonyl)-3-(2-endo-hydroxy-3-endo-L-bornyl)harnstoff
- EINECS 248-124-6
- endo,endo-1-((1R)-(2-Hydroxy-3-bornyl))-3-(p-tolylsulfonyl)urea
- Glibornurida [INN-Spanish]
- Glibornuridum [INN-Latin]
- Glutril
- Ro 6-4563
- Q3772225
- Glibornuridum
- HY-17451
- SCHEMBL49695
- GLIBORNURIDE [WHO-DD]
- MS-25871
- GLIBORNURIDE [MART.]
- N-(((3-Hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)amino)carbonyl)-4-methylbenzenesulfonamide (1S-(endo,endo))-
- DB08962
- Glibornurida
- VP83E7434R
- starbld0016620
- UNII-VP83E7434R
- GLIBORNURIDE [INN]
- Ro-64563
- 1-[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea
- N-[[[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-2-yl]amino]carbonyl]-4-methyl-benzenesulfonamide
- CS-0008292
- BRN 2821299
- Ro-6-4563
- Ro 6-4563/8
- CHEBI:135545
- endo, endo-1-((1R)-(2-Hydroxy-3-bornyl))-3-(p-tolylsulfonyl)urea
- Benzenesulfonamide, N-(((3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)amino)carbonyl)-4-methyl-, (1S-(endo, endo))-
- GLIBORNURIDE [MI]
- CHEMBL529888
- 26944-48-9
- Glibornuride [USAN:INN:BAN]
- GLIBORNURIDE [USAN]
- MFCD00869202
- NS00098909
- Gluboride
- Glibornurid
- DTXSID001016937
- 1ST10239
- AKOS040741790
- Glibornuridum (INN-Latin)
- RMTYNAPTNBJHQI-LLDVTBCESA-N
- DTXCID401475121
- Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)-, (1R,2R,3S,4S)-
- Benzenesulfonamide, N-[[(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]carbonyl]-4-methyl-, [1S-(endo,endo)]-
- GLIBORNURIDE (MART.)
- Benzenesulfonamide, N-(((3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)amino)carbonyl)-4-methyl-, (1S-(endo,endo))-
- DA-53575
- GS4038
- endo,endo-1-[(1R)-(2-Hydroxy-3-bornyl)]-3-(p-tolylsulfonyl)urea
- 3-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)heptan-2-yl)-1-(4-methylbenzenesulfonyl)urea
- Glibornurida (INN-Spanish)
- G12786
- endo, endo-1-[(1R)-(2-Hydroxy-3-bornyl)]-3-(p-tolylsulfonyl)urea
- 3-[(1S,2S,3R,4R)-3-HYDROXY-4,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL]-1-(4-METHYLBENZENESULFONYL)UREA
- A10BB04
- Glutril (TN)
- endo,endo-1-(2-Hydroxy-3-bornyl)-3-(p-tolylsulfonyl)urea
- N-(((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)carbamoyl)-4-methylbenzenesulfonamide
-
- インチ: InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)
- InChIKey: RMTYNAPTNBJHQI-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(S(N/C(/O)=N\C2C3CCC(C)(C3(C)C)C2O)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 366.16100
- どういたいしつりょう: 366.161
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 104A^2
じっけんとくせい
- 密度みつど: 1.1793 (rough estimate)
- ゆうかいてん: 192-195° (ethanol-water); also reported as 195-198°
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.6930 (estimate)
- PSA: 107.37000
- LogP: 3.84460
- ひせんこうど: D +63.8° (ethanol)
Glibornuride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0008292-100mg |
Glibornuride |
26944-48-9 | 99.25% | 100mg |
$1950.0 | 2022-04-27 | |
ChemScence | CS-0008292-50mg |
Glibornuride |
26944-48-9 | 99.25% | 50mg |
$1280.0 | 2022-04-27 | |
SHENG KE LU SI SHENG WU JI SHU | sc-490039-10mg |
Glibornuride, |
26944-48-9 | 10mg |
¥3234.00 | 2023-09-05 | ||
1PlusChem | 1P00C33R-10mg |
Glibornuride |
26944-48-9 | 99% | 10mg |
$460.00 | 2024-05-08 | |
eNovation Chemicals LLC | Y1234625-10mg |
Glibornuride |
26944-48-9 | 98% | 10mg |
$190 | 2025-02-24 | |
Aaron | AR00C3C3-5mg |
Glibornuride |
26944-48-9 | 98% | 5mg |
$123.00 | 2025-01-24 | |
A2B Chem LLC | AF63095-50mg |
Glibornuride |
26944-48-9 | 99% | 50mg |
$1024.00 | 2023-12-31 | |
A2B Chem LLC | AF63095-100mg |
Glibornuride |
26944-48-9 | 98% | 100mg |
$2306.00 | 2024-04-20 | |
A2B Chem LLC | AF63095-5mg |
Glibornuride |
26944-48-9 | 98% | 5mg |
$302.00 | 2024-04-20 | |
1PlusChem | 1P00C33R-25mg |
Glibornuride |
26944-48-9 | 99% | 25mg |
$895.00 | 2024-05-08 |
Glibornuride 関連文献
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
-
Pamela Girgis Takla,Shanta R. Joshi,Majid Mahbouba Analyst 1982 107 1246
Glibornurideに関する追加情報
Glibornuride (CAS No. 26944-48-9): A Comprehensive Overview of Its Pharmacology and Therapeutic Applications
Glibornuride (CAS No. 26944-48-9) is a second-generation sulfonylurea compound widely recognized for its role in the management of type 2 diabetes mellitus. As a hypoglycemic agent, it functions by stimulating insulin secretion from pancreatic beta cells, thereby aiding in blood glucose regulation. The compound's unique pharmacokinetic profile and therapeutic efficacy have made it a subject of interest in both clinical and research settings.
The chemical structure of Glibornuride incorporates a sulfonylurea moiety, which is critical for its binding affinity to the ATP-sensitive potassium channels in pancreatic beta cells. This mechanism of action is shared with other sulfonylurea derivatives, but Glibornuride distinguishes itself through its balanced potency and duration of action. Recent studies have explored its potential benefits in personalized diabetes treatment, particularly for patients who exhibit variable responses to other oral hypoglycemics.
In the context of modern diabetes care, Glibornuride is often compared to newer agents like SGLT2 inhibitors and GLP-1 receptor agonists. While these newer drugs offer advantages such as weight loss and cardiovascular benefits, Glibornuride remains a cost-effective option for specific patient populations. Its role in combination therapy is also being re-evaluated, particularly in regions with limited access to advanced diabetes medications.
One of the most frequently searched questions about Glibornuride is its side effect profile. Common adverse effects include hypoglycemia, gastrointestinal disturbances, and rare cases of allergic reactions. However, its safety profile is generally favorable when used as prescribed. Another trending topic is its drug interactions, particularly with CYP2C9 inhibitors, which may necessitate dose adjustments.
The pharmacokinetics of Glibornuride are characterized by rapid absorption and a half-life of approximately 6–8 hours, making it suitable for twice-daily dosing. Its metabolism primarily occurs in the liver, and excretion is via the kidneys. These properties are crucial for clinicians when tailoring treatment plans for patients with hepatic or renal impairment.
Emerging research has also investigated the potential of Glibornuride in non-diabetic applications, such as neuroprotection and anti-inflammatory effects. While these findings are preliminary, they highlight the compound's versatility beyond its conventional use. This aligns with the growing interest in drug repurposing as a strategy to address unmet medical needs.
From a patient-centric perspective, adherence to Glibornuride therapy is often influenced by factors such as dosing frequency and cost. Patient education on self-monitoring of blood glucose and recognizing hypoglycemic symptoms is essential for optimizing outcomes. Digital health tools, including mobile apps for diabetes management, are increasingly being integrated into treatment protocols to enhance adherence and monitoring.
In summary, Glibornuride (CAS No. 26944-48-9) remains a relevant and valuable option in the armamentarium of antidiabetic drugs. Its well-established efficacy, cost-effectiveness, and evolving research applications ensure its continued use in diverse clinical scenarios. As the landscape of diabetes treatment evolves, Glibornuride exemplifies the importance of balancing innovation with the judicious use of proven therapies.
26944-48-9 (Glibornuride) 関連製品
- 1805870-89-6(2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid)
- 886499-02-1(Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate)
- 1421442-81-0(N-{4-(2,6-dimethylpyrimidin-4-yl)sulfamoylphenyl}-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide)
- 2059927-76-1(3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid)
- 2137096-71-8((1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine)
- 53065-50-2(Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester)
- 352457-35-3(4'-Desmethoxy-4'-chloro Moxonidine)
- 1027914-20-0(methyl 4-ethynyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate)
- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)
- 2580239-57-0(Tert-butyl 3-amino-3-(difluoromethyl)pentanoate)



